Oxcarbazepine-d4

Description

Properties

IUPAC Name |

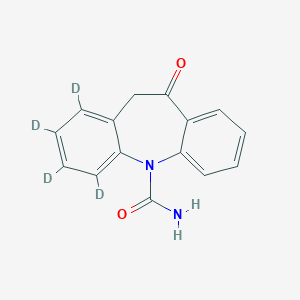

1,2,3,4-tetradeuterio-6-oxo-5H-benzo[b][1]benzazepine-11-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c16-15(19)17-12-7-3-1-5-10(12)9-14(18)11-6-2-4-8-13(11)17/h1-8H,9H2,(H2,16,19)/i1D,3D,5D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTRLABGOLIVAIY-DNZPNURCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2N(C3=CC=CC=C3C1=O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])CC(=O)C3=CC=CC=C3N2C(=O)N)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10649424 | |

| Record name | 10-Oxo(1,2,3,4-~2~H_4_)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020719-71-4 | |

| Record name | 10-Oxo(1,2,3,4-~2~H_4_)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Oxcarbazepine-d4 physical and chemical properties.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of Oxcarbazepine-d4, a deuterated analog of the antiepileptic drug Oxcarbazepine. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analytical studies.

Core Physical and Chemical Properties

This compound is a stable, isotopically labeled form of Oxcarbazepine, where four hydrogen atoms on the dibenzazepine ring have been replaced with deuterium. This labeling is particularly useful in pharmacokinetic studies and as an internal standard for mass spectrometry-based quantification of Oxcarbazepine and its metabolites.[1][2] The key physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Name | 10,11-dihydro-11-oxo-5H-dibenz[b,f]azepine-1,2,3,4-d4-5-carboxamide | [2] |

| Synonyms | This compound (Major), GP 47680-d4, Trileptal-d4 | |

| CAS Number | 1020719-71-4, 1134188-71-8 | [2] |

| Molecular Formula | C₁₅H₈D₄N₂O₂ | [2] |

| Molecular Weight | 256.30 g/mol | |

| Appearance | White to pale orange solid | |

| Melting Point | >210°C (decomposes) | |

| Solubility | Soluble in DMSO. Slightly soluble in Chloroform and Methanol (with heating). | [2] |

| Storage Temperature | -20°C for long-term storage |

Experimental Protocols

Detailed methodologies for determining key physical and chemical properties are crucial for reproducible research. Below are standard experimental protocols that can be adapted for the characterization of this compound.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a widely accepted technique for this determination.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the this compound solid is finely powdered using a clean and dry mortar and pestle.

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the sample into the sealed end. This process is repeated until a packed column of 2-3 mm in height is achieved.

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.

-

Heating and Observation:

-

The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.

-

The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.

-

-

Data Recording: The temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire solid phase has transitioned to liquid (completion of melting) are recorded. This range represents the melting point of the substance. For a pure compound, this range is typically narrow (0.5-1°C).

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a given solvent.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol, chloroform, DMSO)

-

Glass vials with screw caps

-

Orbital shaker or wrist-action shaker in a temperature-controlled environment

-

Analytical balance

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

-

Sample Preparation: An excess amount of this compound is added to a series of vials, each containing a known volume of a specific solvent. The excess solid ensures that a saturated solution is formed.

-

Equilibration: The vials are securely capped and placed in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C). The samples are agitated for a sufficient period (typically 24-72 hours) to reach equilibrium.

-

Phase Separation: After equilibration, the vials are removed from the shaker and allowed to stand to let the undissolved solid settle. An aliquot of the supernatant is then carefully removed and centrifuged to separate any remaining suspended particles.

-

Concentration Analysis: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Solubility Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L) at the specified temperature.

Synthesis of this compound

A potential synthetic pathway could start from a deuterated aniline derivative, which is then subjected to a series of reactions to build the dibenzazepine core, followed by the introduction of the carbamoyl group. Many synthetic routes for the non-deuterated Oxcarbazepine begin with 10-methoxy-5H-dibenz[b,f]azepine.[3] Deuteration of the aromatic rings of a precursor molecule could be achieved through methods like acid-catalyzed hydrogen-deuterium exchange in the presence of a deuterium source (e.g., D₂O, D₂SO₄).

Given the complexity and proprietary nature of many isotopic labeling syntheses, researchers are advised to consult specialized chemical synthesis services or the relevant scientific literature for more detailed and validated procedures. Several methods for the synthesis of the non-deuterated oxcarbazepine have been published, which could potentially be adapted.[4][5]

Metabolic Pathway and Analytical Workflow

Understanding the metabolic fate of a drug and having robust analytical methods for its quantification are paramount in drug development.

Metabolic Pathway of Oxcarbazepine

Oxcarbazepine is a prodrug that is rapidly and extensively metabolized in the liver to its pharmacologically active metabolite, 10-monohydroxy derivative (MHD), also known as licarbazepine. This reduction is primarily carried out by cytosolic aldo-keto reductases. MHD is then further metabolized, mainly through glucuronidation, and excreted in the urine. A minor portion of MHD is oxidized to the inactive 10,11-dihydroxy derivative (DHD).[6]

Caption: Metabolic pathway of Oxcarbazepine.

Experimental Workflow for LC-MS/MS Quantification

This compound is frequently used as an internal standard for the accurate quantification of Oxcarbazepine and its metabolite MHD in biological matrices like plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The following diagram illustrates a typical workflow for such an analysis.

Caption: LC-MS/MS analytical workflow.

This workflow ensures high precision and accuracy in determining the concentrations of Oxcarbazepine and its active metabolite, which is essential for pharmacokinetic and therapeutic drug monitoring studies.

References

Synthesis and Isotopic Labeling of Oxcarbazepine-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a proposed method for the synthesis and isotopic labeling of Oxcarbazepine-d4. Oxcarbazepine is an anticonvulsant drug used in the treatment of epilepsy.[1] Isotopic labeling with deuterium can be a valuable tool in drug metabolism and pharmacokinetic (DMPK) studies.[2][3] This document outlines a potential synthetic route, detailed experimental protocols, and expected outcomes.

Proposed Synthetic Pathway

The proposed synthesis of this compound is adapted from established methods for the synthesis of Oxcarbazepine.[4][5] The strategy involves the use of a deuterated starting material, aniline-d5, to introduce the deuterium atoms onto one of the aromatic rings. The overall synthetic scheme is depicted below.

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocols

The following are proposed, detailed experimental protocols for the synthesis of this compound. These are based on established procedures for the non-deuterated analogue and may require optimization.

Synthesis of 2-((Phenyl-d5)amino)phenylacetic acid (Intermediate C)

-

To a stirred solution of 2-chlorophenylacetic acid (1.0 eq) in water, add potassium carbonate (2.0 eq), aniline-d5 (1.2 eq), and a catalytic amount of copper powder.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and acidify with a dilute solution of hydrochloric acid to a pH of approximately 2.

-

The precipitated solid is filtered, washed with cold water, and dried under vacuum to yield 2-((phenyl-d5)amino)phenylacetic acid.

Synthesis of 10-Oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-d4 (Intermediate D)

-

To a flask containing polyphosphoric acid (PPA), add 2-((phenyl-d5)amino)phenylacetic acid (1.0 eq) in portions with stirring.

-

Heat the mixture to 120-140°C and maintain for 2-4 hours. The reaction should be monitored by TLC.

-

Cool the reaction mixture and carefully add crushed ice to decompose the PPA.

-

The resulting solid is filtered, washed thoroughly with water until the washings are neutral, and then dried to afford 10-oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-d4.

Synthesis of 10-Oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride-d4 (Intermediate E)

-

Dissolve 10-oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-d4 (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

To this solution, add triphosgene (0.5 eq) portion-wise at room temperature under an inert atmosphere.

-

Stir the reaction mixture for 5-7 hours. Monitor the formation of the product by TLC.

-

Upon completion, the solvent is removed under reduced pressure to yield the crude 10-oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride-d4, which can be used in the next step without further purification.

Synthesis of this compound (Final Product F)

-

Dissolve the crude 10-oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride-d4 in isopropanol.

-

Add concentrated ammonium hydroxide solution dropwise with stirring at room temperature.

-

Continue stirring for 6-8 hours. Monitor the reaction by TLC.

-

After the reaction is complete, add water to the mixture and extract the product with a suitable organic solvent such as ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Quantitative Data Summary

The following table summarizes the hypothetical quantitative data for the synthesis of this compound. The expected yields are based on reported values for the non-deuterated synthesis and are subject to optimization for this specific isotopically labeled route.[4][5]

| Step | Intermediate/Product Name | Starting Material | Expected Yield (%) | Purity (by HPLC) (%) |

| 1 | 2-((Phenyl-d5)amino)phenylacetic acid | 2-Chlorophenylacetic acid & Aniline-d5 | 85 - 90 | >95 |

| 2 | 10-Oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-d4 | 2-((Phenyl-d5)amino)phenylacetic acid | 75 - 80 | >97 |

| 3 | 10-Oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride-d4 | 10-Oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-d4 | ~90 (crude) | - |

| 4 | This compound | 10-Oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride-d4 | 80 - 85 | >99 |

Characterization

The successful synthesis and isotopic labeling of this compound should be confirmed by standard analytical techniques:

-

Mass Spectrometry (MS): To confirm the molecular weight and the incorporation of four deuterium atoms.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To verify the structure of the molecule and the location of the deuterium atoms by observing the absence of signals in the ¹H NMR spectrum corresponding to the deuterated positions.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Conclusion

This technical guide presents a viable, though theoretical, pathway for the synthesis of this compound. The outlined protocols, based on established chemical literature for the synthesis of Oxcarbazepine, provide a solid foundation for researchers and scientists in the field of drug development to produce this isotopically labeled compound for use in metabolic and pharmacokinetic studies. The successful synthesis will be a valuable addition to the tools available for understanding the disposition of this important antiepileptic drug.

References

The Strategic Imperative of Deuteration in Oxcarbazepine Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the scientific rationale and practical applications of utilizing deuterated oxcarbazepine in research and development. Oxcarbazepine, a widely prescribed second-generation antiepileptic drug, undergoes rapid and extensive metabolism to its active 10-monohydroxy derivative (MHD)[1][2]. This metabolic conversion, while central to its therapeutic effect, also presents opportunities for pharmacological optimization. By strategically substituting hydrogen atoms with their stable isotope, deuterium, at key metabolic sites, researchers can leverage the kinetic isotope effect to modulate the drug's pharmacokinetic and pharmacodynamic profile. This guide will explore the core purposes of this approach, including enhancing metabolic stability, improving safety and tolerability, and potentially increasing bioavailability. Detailed experimental protocols for synthesis and analysis, alongside visualizations of relevant pathways, are provided to equip researchers with the foundational knowledge for advancing the study of deuterated oxcarbazepine.

Introduction: The Deuterium Switch in Drug Development

Deuteration, the selective replacement of hydrogen (¹H) with its heavier, stable isotope deuterium (²H or D), has emerged as a powerful strategy in medicinal chemistry. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can slow the rate of chemical reactions that involve the cleavage of this bond, a phenomenon known as the Deuterium Kinetic Isotope Effect (KIE). In drug metabolism, where cytochrome P450 enzymes and other metabolic pathways often cleave C-H bonds, this effect can be harnessed to:

-

Improve Metabolic Stability: Slowing the rate of metabolic degradation can lead to a longer drug half-life.

-

Enhance Bioavailability: Reduced first-pass metabolism can increase the amount of active drug reaching systemic circulation.

-

Reduce Toxic Metabolites: By altering metabolic pathways, the formation of undesirable or toxic byproducts can be minimized.

-

Decrease Dosing Frequency: A longer half-life may allow for less frequent administration, improving patient adherence.

Oxcarbazepine presents a compelling candidate for deuteration due to its well-defined metabolic pathway and its established therapeutic importance in treating epilepsy and other neurological conditions[3].

Oxcarbazepine: Mechanism of Action and Metabolism

Oxcarbazepine exerts its anticonvulsant effects primarily through its active metabolite, MHD. Both compounds are thought to block voltage-sensitive sodium channels, which stabilizes hyperexcited neuronal membranes and inhibits repetitive neuronal firing[1][2].

The metabolic cascade of oxcarbazepine is crucial to understanding the purpose of deuteration.

-

Primary Metabolism: Oxcarbazepine is not significantly metabolized by cytochrome P450 enzymes. Instead, it is rapidly and extensively reduced by cytosolic reductases in the liver to MHD[1][2][4]. This conversion is the primary metabolic step.

-

Secondary Metabolism: MHD is subsequently eliminated mainly through glucuronidation. A minor portion (approximately 4%) is oxidized to the inactive 10,11-dihydroxy derivative (DHD)[1][2][4].

The rapid conversion of oxcarbazepine to MHD is the key target for deuteration.

Metabolic Pathway of Oxcarbazepine

Caption: Metabolic conversion of oxcarbazepine to its active and inactive metabolites.

The Core Purpose of Deuterating Oxcarbazepine

The primary rationale for deuterating oxcarbazepine is to slow its rapid conversion to the active metabolite, MHD. By replacing the hydrogen atom at the 10-position with deuterium, the C-D bond becomes more resistant to cleavage by cytosolic reductases. This application of the KIE is hypothesized to:

-

Modulate the Pharmacokinetic Profile: Slowing the formation of MHD could lead to a smoother and more sustained plasma concentration of the active metabolite, potentially reducing peak-related side effects and improving tolerability.

-

Increase Parent Drug Exposure: By decreasing the rate of its metabolism, the systemic exposure to the parent drug, oxcarbazepine, would be increased. While MHD is the primary active moiety, exploring the pharmacological contribution of sustained oxcarbazepine levels is a key research objective.

-

Create a Differentiated Therapeutic Agent: A deuterated version of oxcarbazepine could offer a distinct pharmacokinetic profile, potentially leading to an improved therapeutic index and a better side-effect profile compared to the non-deuterated parent drug.

Hypothetical Pharmacokinetic Comparison

While clinical data for deuterated oxcarbazepine is not publicly available, the expected impact of deuteration on key pharmacokinetic parameters can be hypothesized based on the principles of the KIE.

| Parameter | Standard Oxcarbazepine | Hypothetical Deuterated Oxcarbazepine | Rationale for Change |

| Parent Drug (Oxcarbazepine) T½ | ~2 hours[1] | Increased | Slower metabolic conversion to MHD due to KIE. |

| Active Metabolite (MHD) Tmax | 4-12 hours[1] | Delayed | Slower rate of formation from the parent drug. |

| Active Metabolite (MHD) Cmax | Variable | Potentially Lowered | Slower, more controlled release from the parent drug could dampen the peak concentration. |

| Overall Exposure (AUC) of MHD | Standard | Potentially Similar or Increased | Slower clearance of the parent drug could lead to a more sustained conversion to MHD. |

Experimental Protocols

The following sections detail generalized protocols for the synthesis and analysis of oxcarbazepine, which can be adapted for its deuterated analogue. The synthesis of deuterated oxcarbazepine would require the use of deuterated starting materials or reagents at the appropriate step to introduce deuterium at the desired position.

Synthesis of Oxcarbazepine (Illustrative Method)

Several methods for synthesizing oxcarbazepine have been reported[5][6][7][8][9][10][11]. A common route involves the hydrolysis of 10-methoxy carbamazepine.

Objective: To synthesize oxcarbazepine from 10-methoxyiminostilbene.

Materials:

-

10-methoxyiminostilbene

-

Benzoic acid

-

Sodium cyanate

-

Toluene

-

5% Sodium carbonate solution

-

2N Hydrochloric acid

-

Dichloromethane

-

Methanol

-

Standard laboratory glassware for reflux, filtration, and extraction.

Procedure:

-

A mixture of 10-methoxyiminostilbene, benzoic acid, and sodium cyanate in toluene is heated to reflux and maintained for several hours[12].

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the mixture is cooled, and the solid byproduct is removed by filtration.

-

The toluene filtrate is washed sequentially with a 5% sodium carbonate solution and water.

-

The organic layer (toluene) is then added to 2N hydrochloric acid and heated to facilitate the hydrolysis of the 10-methoxy carbamazepine intermediate to oxcarbazepine[12].

-

The mixture is cooled to induce crystallization of the product.

-

The crude oxcarbazepine is collected by filtration.

-

Purification is achieved by recrystallization from a suitable solvent system, such as a dichloromethane:methanol mixture, to yield pure oxcarbazepine[12].

To synthesize deuterated oxcarbazepine, a deuterated precursor would be required. For instance, a deuterated reducing agent could be used in an alternative synthesis pathway that reduces a precursor to introduce deuterium at the 10-position.

Analytical Method: Quantification by RP-HPLC

High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for the quantification of oxcarbazepine and its metabolites in various matrices[13][14][15][16][17][18].

Objective: To determine the concentration of oxcarbazepine in a sample using a validated Reverse-Phase HPLC (RP-HPLC) method.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[13][15].

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50, v/v) is commonly used[13]. The pH may be adjusted as needed.

-

Injection Volume: 20-50 µL.

Procedure:

-

Standard Preparation: Prepare a stock solution of oxcarbazepine reference standard in the mobile phase. Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.

-

Sample Preparation: Dissolve the sample containing oxcarbazepine in the mobile phase. Filter the solution through a 0.45 µm membrane filter before injection.

-

Chromatographic Run: Inject the standards and samples into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the oxcarbazepine standards against their known concentrations. Determine the concentration of oxcarbazepine in the samples by interpolating their peak areas from the calibration curve.

For a deuterated oxcarbazepine analogue, this method would likely require minimal modification, as the chromatographic behavior is expected to be very similar to the non-deuterated compound. However, the method would need to be fully re-validated for the deuterated compound as per ICH guidelines.

Experimental Workflow Visualization

Caption: A logical workflow for the development and preclinical testing of deuterated oxcarbazepine.

Conclusion and Future Directions

The use of deuterated oxcarbazepine in research is a strategic endeavor aimed at refining the pharmacokinetic properties of a well-established therapeutic agent. By leveraging the kinetic isotope effect, scientists can modulate the metabolic conversion of oxcarbazepine to its active metabolite, MHD. This approach holds the potential to create a novel therapeutic entity with improved tolerability, a more favorable side-effect profile, and potentially enhanced efficacy. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers to explore this promising avenue of drug development. Future research should focus on the synthesis and rigorous preclinical and clinical evaluation of deuterated oxcarbazepine to validate these hypothesized benefits and to fully characterize its therapeutic potential.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Overview of the clinical pharmacokinetics of oxcarbazepine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. ClinPGx [clinpgx.org]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. US8530647B2 - Process for the preparation of oxcarbazepine - Google Patents [patents.google.com]

- 11. WO2009139001A2 - An improved process for the preparation of oxcarbazepine - Google Patents [patents.google.com]

- 12. newdrugapprovals.org [newdrugapprovals.org]

- 13. asianpubs.org [asianpubs.org]

- 14. sphinxsai.com [sphinxsai.com]

- 15. pharmacophorejournal.com [pharmacophorejournal.com]

- 16. Development and validation of an HPLC-UV method for the simultaneous quantification of carbamazepine, oxcarbazepine, eslicarbazepine acetate and their main metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. rroij.com [rroij.com]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Difference between oxcarbazepine and Oxcarbazepine-d4.

An In-depth Technical Guide to the Core Differences Between Oxcarbazepine and Oxcarbazepine-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the distinctions between the anticonvulsant drug oxcarbazepine and its deuterated analog, this compound. The focus is on the fundamental chemical, pharmacological, and analytical differences that define their respective roles in research and clinical applications.

Introduction: The Drug and its Labeled Analog

Oxcarbazepine is a second-generation antiepileptic drug (AED) widely used in the treatment of partial-onset seizures.[1][2][3] It is a structural derivative of carbamazepine, but with an altered metabolic profile that contributes to a different tolerability profile.[4][5] Oxcarbazepine itself is a prodrug, rapidly and extensively metabolized to its pharmacologically active 10-monohydroxy derivative (MHD), also known as licarbazepine, which is responsible for the majority of its anticonvulsant activity.[1][4][6]

This compound, on the other hand, is a stable isotope-labeled version of oxcarbazepine. In this molecule, four specific hydrogen atoms on one of the benzene rings have been replaced with deuterium, a heavy isotope of hydrogen.[7][8][9] This seemingly minor structural modification does not alter the fundamental chemical reactivity or pharmacological target. However, the increased mass has profound implications for its application, primarily establishing this compound as an ideal internal standard for quantitative bioanalytical assays, rather than as a therapeutic agent itself.[8][10]

Chemical Structure and Physicochemical Properties

The core structural difference lies in the isotopic substitution on one of the aromatic rings. This substitution leads to a predictable increase in molecular weight.

References

- 1. Oxcarbazepine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Comparison of oxcarbazepine metabolite concentrations measured by EMIT-based Siemens Viva-ProE® system and LC-MS/MS in Chinese patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxcarbazepine: MedlinePlus Drug Information [medlineplus.gov]

- 4. Oxcarbazepine - Wikipedia [en.wikipedia.org]

- 5. What is the evidence that oxcarbazepine and carbamazepine are distinctly different antiepileptic drugs? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. This compound (Major) | C15H12N2O2 | CID 25235656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. This compound (Major) | LGC Standards [lgcstandards.com]

- 10. Development and Validation of a Highly Sensitive and Rapid LC-MS3 Strategy to Determine Oxcarbazepine and Its Active Metabolite in the Serum of Patients with Epilepsy and Its Application in Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

Oxcarbazepine-d4 certificate of analysis and purity.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Oxcarbazepine-d4, a deuterated analog of the anticonvulsant drug Oxcarbazepine. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed information on its certificate of analysis, purity, and the experimental protocols for its characterization.

Certificate of Analysis and Purity

A Certificate of Analysis (CoA) for this compound provides critical information regarding its identity, purity, and quality. While a specific CoA for a particular batch is lot-dependent, the following tables summarize the typical quantitative data found for this compound, establishing a baseline for its quality assessment.

Table 1: Typical Physicochemical Properties of this compound

| Property | Specification |

| Appearance | White to Off-White Solid |

| Molecular Formula | C₁₅H₈D₄N₂O₂ |

| Molecular Weight | 256.30 g/mol |

| CAS Number | 1134188-71-8 |

| Solubility | Soluble in Methanol, Acetonitrile, DMSO |

Table 2: Representative Purity and Impurity Profile of this compound

| Test | Method | Acceptance Criteria | Typical Result |

| Purity (by HPLC) | HPLC-UV | ≥ 95% | > 98%[1] |

| Isotopic Purity (d4) | LC-MS | ≥ 98% | > 99% |

| Related Substance A | HPLC-UV | ≤ 0.15% | < 0.10% |

| Related Substance B | HPLC-UV | ≤ 0.15% | < 0.10% |

| Any Unspecified Impurity | HPLC-UV | ≤ 0.10% | < 0.05% |

| Total Impurities | HPLC-UV | ≤ 0.5% | < 0.2% |

| Residual Solvents | GC-HS | As per ICH Q3C | Complies |

| Loss on Drying | TGA | ≤ 1.0% | < 0.5% |

Experimental Protocols

Accurate determination of the purity and impurity profile of this compound is crucial for its use in research and development. The following are detailed methodologies for key experiments.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is suitable for the quantitative determination of this compound and the separation of its related impurities.

-

Chromatographic System:

-

Standard and Sample Preparation:

-

Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to a final concentration of 0.1 mg/mL.

-

Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of 0.1 mg/mL.

-

-

Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard solution and record the chromatogram. The retention time for this compound should be consistent.

-

Inject the sample solution and record the chromatogram.

-

Calculate the purity of the sample by comparing the peak area of this compound in the sample chromatogram to that in the standard chromatogram. Impurities are quantified based on their relative peak areas.

-

Liquid Chromatography-Mass Spectrometry (LC-MS) for Isotopic Purity

This method is employed to confirm the isotopic enrichment of deuterium in this compound.

-

Chromatographic System:

-

Column: C18, 2.1 mm x 50 mm, 1.8 µm particle size

-

Mobile Phase: Gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40 °C

-

-

Mass Spectrometry System:

-

Ionization: Electrospray Ionization (ESI), positive mode

-

Scan Range: m/z 100-500

-

Monitored Ions:

-

Oxcarbazepine (unlabeled): m/z 253.1

-

This compound: m/z 257.1

-

-

-

Procedure:

-

Inject the sample solution into the LC-MS system.

-

Acquire the mass spectra for the peak corresponding to this compound.

-

Determine the isotopic purity by calculating the ratio of the ion intensity of the d4 species to the sum of intensities of all isotopic species (d0 to d4).

-

Signaling Pathway and Analytical Workflow

Visual representations of complex biological and analytical processes are essential for clear communication and understanding.

The primary mechanism of action of Oxcarbazepine involves the blockade of voltage-gated sodium channels by its active metabolite, licarbazepine (MHD).[3][4][5] This action stabilizes hyperexcited neuronal membranes, thereby inhibiting repetitive neuronal firing and reducing the propagation of synaptic impulses.[3][4] Additionally, modulation of potassium and calcium channels may contribute to its anticonvulsant effects.[4][5]

The analytical workflow for the quality control of this compound begins with careful sample preparation, followed by a suite of analytical techniques to assess its purity, impurity profile, and isotopic enrichment. The data from these analyses are then compiled to generate a comprehensive Certificate of Analysis.

References

- 1. This compound (Major) | LGC Standards [lgcstandards.com]

- 2. Liquid chromatographic determination of oxcarbazepine and its metabolites in plasma of epileptic patients after solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Oxcarbazepine? [synapse.patsnap.com]

- 4. Oxcarbazepine - Wikipedia [en.wikipedia.org]

- 5. discovery.researcher.life [discovery.researcher.life]

A Technical Guide to Commercially Available Oxcarbazepine-d4 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercially available Oxcarbazepine-d4, a deuterated analog of the antiepileptic drug Oxcarbazepine. This guide is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their studies. It covers commercially available sources, quantitative specifications, and detailed experimental protocols for its use as an internal standard in analytical methods.

Introduction to Oxcarbazepine and its Deuterated Analog

Oxcarbazepine is a second-generation antiepileptic drug used in the management of partial-onset and generalized tonic-clonic seizures. It is a prodrug that is rapidly metabolized to its active metabolite, 10-monohydroxy derivative (MHD) or licarbazepine. To facilitate pharmacokinetic, metabolic, and bioequivalence studies, a stable isotope-labeled version, this compound, is employed. The deuterium labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification assays, ensuring high accuracy and precision.

Commercially Available Sources of this compound

Several chemical suppliers offer this compound for research purposes. The following table summarizes the key quantitative data available from various commercial vendors. Researchers are advised to request a certificate of analysis for lot-specific details.

| Supplier | CAS Number | Molecular Formula | Purity | Isotopic Enrichment |

| LGC Standards | 1020719-71-4 | C₁₅H₈D₄N₂O₂ | >95% (HPLC)[1] | d-1: 1%, d-2: 9%, d-3: 35%, d-4: 55%[1] |

| Cayman Chemical | 1134188-71-8 | C₁₅H₈D₄N₂O₂ | - | ≥99% deuterated forms (d₁-d₄)[2] |

| Veeprho | 1134188-71-8 | C₁₅H₈D₄N₂O₂ | - | - |

| MedchemExpress | - | - | - | - |

| TLC Pharmaceutical Standards | 1134188-71-8 | C₁₅H₈D₄N₂O₂ | - | - |

Note: Purity and isotopic enrichment data may vary by lot. It is recommended to obtain a lot-specific certificate of analysis from the supplier.

Mechanism of Action of Oxcarbazepine

The primary mechanism of action of Oxcarbazepine and its active metabolite, MHD, involves the blockade of voltage-sensitive sodium channels. This action stabilizes hyperexcited neuronal membranes, leading to the inhibition of repetitive neuronal firing and a reduction in the propagation of synaptic impulses.

Experimental Protocols

This compound is predominantly used as an internal standard for the quantification of Oxcarbazepine and its metabolites in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative protocol synthesized from published methodologies.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting Oxcarbazepine from plasma or serum samples.

-

To 100 µL of plasma/serum sample, add a known concentration of this compound internal standard solution.

-

Add 300 µL of cold acetonitrile to precipitate the proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the sample at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following parameters provide a starting point for method development. Optimization may be required based on the specific instrumentation used.

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 2.5 µm particle size) is commonly used.[3]

-

Mobile Phase: An isocratic elution with a mixture of 0.1% formic acid in water and methanol (50:50, v/v) is often effective.[3]

-

Flow Rate: A flow rate of 0.35 mL/min is a typical starting point.[3]

-

Injection Volume: 2 µL.[3]

-

Column Temperature: 40 °C.[3]

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[4]

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

Conclusion

This compound is a critical tool for the accurate and precise quantification of Oxcarbazepine in various research and clinical settings. This guide provides a summary of commercially available sources and a foundational experimental protocol to aid researchers in their study design and execution. For optimal results, it is crucial to obtain lot-specific information from the supplier and to validate the analytical method according to established guidelines.

References

- 1. This compound (Major) | LGC Standards [lgcstandards.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Development and Validation of a Highly Sensitive and Rapid LC-MS3 Strategy to Determine Oxcarbazepine and Its Active Metabolite in the Serum of Patients with Epilepsy and Its Application in Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simultaneous quantification of oxcarbazepine and its active metabolite in spiked human plasma using ultra performance liquid chromatography-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gold Standard in Bioanalysis: A Technical Guide to the Mechanism of Action of Oxcarbazepine-d4 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, particularly within drug development and therapeutic drug monitoring, the precision and reliability of analytical methods are paramount. The use of internal standards is a fundamental practice to ensure data integrity, and among these, stable isotope-labeled compounds are considered the gold standard. This technical guide provides an in-depth exploration of the mechanism of action of Oxcarbazepine-d4 as an internal standard in the quantification of the antiepileptic drug oxcarbazepine and its active metabolite, 10-hydroxycarbazepine (MHD), using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The Core Principle: Mimicking the Analyte for Superior Accuracy

The fundamental role of an internal standard (IS) in quantitative analysis is to compensate for the variability inherent in the analytical process.[1][2] This variability can arise from multiple stages, including sample preparation, injection volume inconsistencies, and fluctuations in the mass spectrometer's response.[3][4] An ideal internal standard should behave as closely as possible to the analyte of interest throughout the entire analytical workflow.[4]

Stable isotope-labeled (SIL) internal standards, such as this compound, are the preferred choice in LC-MS/MS-based bioanalysis because their physicochemical properties are nearly identical to the unlabeled analyte.[5] The substitution of four hydrogen atoms with deuterium in this compound results in a molecule that is chemically identical to oxcarbazepine but has a different mass, allowing it to be distinguished by the mass spectrometer.[6][7] This near-identical chemical nature ensures that this compound co-elutes with oxcarbazepine during chromatography, experiences the same degree of extraction recovery, and is subject to the same matrix effects (ion suppression or enhancement).[8][9] By adding a known amount of this compound to all samples, calibrators, and quality controls at the beginning of the sample preparation process, any loss of analyte during the procedure will be accompanied by a proportional loss of the internal standard. The final quantification is then based on the ratio of the analyte's response to the internal standard's response, effectively normalizing for these variations and leading to highly accurate and precise results.[1]

Physicochemical Properties: A Comparative Overview

The efficacy of this compound as an internal standard is rooted in its close similarity to the unlabeled drug. The following table summarizes their key physicochemical properties.

| Property | Oxcarbazepine | This compound |

| Molecular Formula | C₁₅H₁₂N₂O₂ | C₁₅H₈D₄N₂O₂ |

| Molecular Weight | 252.27 g/mol [10] | 256.29 g/mol [11] |

| CAS Number | 28721-07-5[12] | 1134188-71-8[13] |

| Chemical Structure | Dibenzo[b,f]azepine-5-carboxamide derivative | Deuterated analog of Oxcarbazepine |

The Metabolic Pathway of Oxcarbazepine

Oxcarbazepine is a prodrug that is rapidly and extensively metabolized in the body to its pharmacologically active metabolite, 10-hydroxycarbazepine (MHD), also known as licarbazepine.[14][15] This metabolic conversion is a critical aspect to consider in bioanalytical method development, as both the parent drug and its active metabolite are often quantified. A small fraction of MHD is further metabolized to the inactive 10,11-dihydroxy derivative (DHD).[16]

Metabolic pathway of Oxcarbazepine.

Experimental Protocols: A Guide to Implementation

The following sections provide a detailed methodology for the simultaneous quantification of oxcarbazepine and its active metabolite, MHD, in human plasma using this compound as an internal standard, based on established and validated LC-MS/MS methods.[8][17][18]

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting small molecules from biological matrices.

-

Aliquoting: To a 100 µL aliquot of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (containing this compound at a known concentration).

-

Precipitation: Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Injection: Inject an appropriate volume (e.g., 5 µL) of the supernatant into the LC-MS/MS system for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The chromatographic separation and mass spectrometric detection are critical for achieving the required sensitivity and selectivity.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| LC System | Agilent 1200 Series or equivalent |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Isocratic or gradient elution tailored to the specific application |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temperature | 500°C |

| Ion Spray Voltage | 5500 V |

| Curtain Gas | 30 psi |

| Collision Gas | Nitrogen |

| Scan Type | Multiple Reaction Monitoring (MRM) |

Table 3: MRM Transitions for Analytes and Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Oxcarbazepine | 253.1 | 208.1 | 25 |

| 10-Hydroxycarbazepine (MHD) | 255.1 | 237.1 | 20 |

| This compound (IS) | 257.2 | 212.1 | 25 |

Bioanalytical Workflow Visualization

The following diagram illustrates a typical workflow for the quantitative bioanalysis of oxcarbazepine using this compound as an internal standard.

Bioanalytical workflow using an internal standard.

Data Presentation: Performance Characteristics

The use of this compound as an internal standard significantly enhances the performance of the bioanalytical method. The following tables summarize typical validation parameters for the quantification of oxcarbazepine and MHD.

Table 4: Linearity and Sensitivity

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | Lower Limit of Quantification (LLOQ) (ng/mL) |

| Oxcarbazepine | 25 - 1600[8] | > 0.99[8] | 25[8] |

| 10-Hydroxycarbazepine (MHD) | 500 - 32000[8] | > 0.99[8] | 500[8] |

Table 5: Precision and Accuracy

| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |

| Oxcarbazepine | Low | 75 | < 5% | < 6% | ± 10% |

| Mid | 400 | < 4% | < 5% | ± 8% | |

| High | 1200 | < 3% | < 4% | ± 5% | |

| 10-Hydroxycarbazepine (MHD) | Low | 1500 | < 6% | < 7% | ± 12% |

| Mid | 8000 | < 5% | < 6% | ± 9% | |

| High | 24000 | < 4% | < 5% | ± 6% |

Note: The data presented in Tables 4 and 5 are representative values compiled from various published bioanalytical methods and are intended for illustrative purposes.

Logical Framework: Deuterated vs. Analog Internal Standards

The choice of an internal standard is a critical decision in method development. The following diagram illustrates the advantages of using a deuterated internal standard like this compound over a structural analog.

Deuterated vs. Analog Internal Standards.

Conclusion

The use of this compound as an internal standard represents the pinnacle of best practices in the quantitative bioanalysis of oxcarbazepine and its active metabolite. Its mechanism of action is elegantly simple yet profoundly effective: by being a near-perfect chemical mimic of the analyte, it provides robust correction for analytical variability, thereby ensuring the highest level of accuracy and precision in the generated data. For researchers, scientists, and drug development professionals, the adoption of deuterated internal standards like this compound is not merely a technical choice but a commitment to data quality and the integrity of their scientific findings.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Development and validation of a LC/MS/MS method for simultaneous quantification of oxcarbazepine and its main metabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 4. Frontiers | Comparison of oxcarbazepine metabolite concentrations measured by EMIT-based Siemens Viva-ProE® system and LC-MS/MS in Chinese patients [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Comparison of oxcarbazepine metabolite concentrations measured by EMIT-based Siemens Viva-ProE® system and LC-MS/MS in Chinese patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Retrospective Analysis of Pediatric and Adult Populations Using an LC-MS/MS Method for Oxcarbazepine/Eslicarbazepine Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. SMPDB [smpdb.ca]

- 15. Quantification of Oxcarbazepine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ClinPGx [clinpgx.org]

- 17. Development and Validation of a Highly Sensitive and Rapid LC-MS3 Strategy to Determine Oxcarbazepine and Its Active Metabolite in the Serum of Patients with Epilepsy and Its Application in Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 18. LC-MS-MS Determination of Oxcarbazepine and an Active Metabolite in Human Plasma for Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety data sheet and handling precautions for Oxcarbazepine-d4.

An In-depth Technical Guide to the Safety and Handling of Oxcarbazepine-d4

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data and handling precautions for this compound, a deuterated analog of the anticonvulsant drug Oxcarbazepine. The information is intended to ensure safe laboratory practices and proper management of this compound in a research and development setting.

Compound Identification and Properties

This compound is a stable isotope-labeled form of Oxcarbazepine, used as an internal standard in clinical mass spectrometry and for therapeutic drug monitoring.[1] The deuteration can potentially affect the pharmacokinetic and metabolic profiles of the drug.[1]

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| Chemical Name | 10,11-dihydro-11-oxo-5H-dibenz[b,f]azepine-1,2,3,4-d4-5-carboxamide | [2] |

| CAS Number | 1134188-71-8 | [2] |

| Molecular Formula | C₁₅²H₄H₈N₂O₂ | [3] |

| Molecular Weight | 256.29 g/mol | [3] |

| Purity | >95% (HPLC) | [3] |

| Appearance | Off-white to slightly brown or red solid/liquid | [4][5] |

| Solubility | Water: < 0.1 g/L | [6] |

Safety Data Sheet (SDS) Summary

The following information is a summary of the key safety data for this compound.

Hazard Identification

This compound is classified as hazardous under the Globally Harmonized System (GHS).[2]

Toxicological Information

The primary health risks are associated with acute toxicity upon ingestion, skin contact, or inhalation.[2] While specific chronic toxicity data for the d4-labeled compound is limited, information for the parent compound, Oxcarbazepine, suggests potential for developmental toxicity based on animal studies.[7]

Table 2: Acute Toxicity Data

| Route | Species | Value | Compound | Source |

| Oral (TDLO) | Human | 73 mg/kg | This compound | [2] |

| Oral (TDLO) | Human - child | 21.1 mg/kg | This compound | [2] |

| Intraperitoneal (TDLO) | Mouse | 11.8 mg/kg | This compound | [2] |

| Oral (LD50) | Rat | > 300 – ≤ 2000 mg/kg (estimated) | Oxcarbazepine | [6] |

TDLO: Lowest published toxic dose LD50: Median lethal dose

Commonly observed adverse effects in cases of overexposure to Oxcarbazepine include dizziness, drowsiness, nausea, vomiting, ataxia, and headache.[8][9] Severe outcomes are infrequent but can include hyponatremia (low sodium in the blood), coma, and in rare cases, death, particularly in intentional overdoses.[8][9]

Handling and Storage Precautions

Strict adherence to safety protocols is essential when handling this compound.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[2]

-

Ensure good general exhaustion at the workplace.[2]

-

An eyewash station and safety shower should be readily accessible.

Personal Protective Equipment (PPE)

-

Eye Protection: Safety glasses with side shields are recommended.[4]

-

Hand Protection: Wear appropriate chemical-resistant gloves. The exact breakthrough time of the glove material should be confirmed with the manufacturer.[2]

-

Skin and Body Protection: A lab coat is recommended.[4] For larger quantities, additional protective clothing may be necessary to prevent skin exposure.[10]

-

Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate filter should be used.[4]

Safe Handling Practices

-

Avoid breathing dust, fumes, or vapors.[2]

-

Wash hands thoroughly after handling the material, and before eating, drinking, or smoking.[4][5]

-

Observe good industrial hygiene practices.[4]

Storage Conditions

-

Store in a tightly closed container.[2]

-

Recommended storage temperature is -20°C.[3]

-

Keep in a dry, cool, and well-ventilated place.[10]

-

Protect from light.[4]

Experimental Protocols and Methodologies

Detailed, step-by-step experimental protocols for the safety assessment of this compound are not publicly available. The toxicological data presented in the Safety Data Sheets are typically generated using standardized OECD (Organisation for Economic Co-operation and Development) or equivalent guidelines for chemical safety testing. These methodologies involve controlled administration of the substance to laboratory animals to determine dose-response relationships for acute toxicity.

Mechanism of Action: Signaling Pathway

The primary pharmacological activity of Oxcarbazepine is exerted through its active metabolite, licarbazepine (MHD).[8][11] The main mechanism of action involves the blockade of voltage-sensitive sodium channels.[8][11][12] This action stabilizes hyperexcited neuronal membranes, inhibits high-frequency repetitive neuronal firing, and reduces the propagation of synaptic impulses.[11][13] Modulation of potassium and calcium channels may also contribute to its anticonvulsant effects.[11][12][14]

Caption: Mechanism of action of Oxcarbazepine and its active metabolite (MHD).

First Aid and Emergency Procedures

-

After Inhalation: Move the person to fresh air. If symptoms persist, call a physician.

-

After Skin Contact: Wash off immediately with soap and plenty of water. If skin irritation or a rash occurs, seek medical advice.

-

After Eye Contact: Rinse opened eyes for several minutes under running water. If irritation persists, get medical attention.[2][4]

-

After Swallowing: Rinse mouth. Immediately call a poison control center or doctor. Do not induce vomiting.[7]

Disposal Considerations

Dispose of waste material in accordance with all applicable local, regional, national, and international regulations. Incineration of waste at an approved facility is recommended.[4] Do not allow the product to enter sewers or waterways.[2]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. This compound (Major) | LGC Standards [lgcstandards.com]

- 4. in.gov [in.gov]

- 5. camberpharma.com [camberpharma.com]

- 6. sds.edqm.eu [sds.edqm.eu]

- 7. in.gov [in.gov]

- 8. Oxcarbazepine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. fishersci.com [fishersci.com]

- 11. Oxcarbazepine - Wikipedia [en.wikipedia.org]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. What is the mechanism of Oxcarbazepine? [synapse.patsnap.com]

- 14. go.drugbank.com [go.drugbank.com]

The Deuterium Kinetic Isotope Effect on Oxcarbazepine: A Pharmacokinetic Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxcarbazepine, an anticonvulsant medication, undergoes rapid and extensive metabolism to its pharmacologically active metabolite, licarbazepine, also known as the 10-monohydroxy derivative (MHD). This biotransformation is a key determinant of its therapeutic action and pharmacokinetic profile. The strategic replacement of hydrogen with deuterium at specific molecular positions can significantly alter a drug's metabolic fate, a concept known as the deuterium kinetic isotope effect (KIE). While no direct comparative clinical studies on deuterated versus non-deuterated oxcarbazepine are publicly available, this technical guide provides a comprehensive overview of the known pharmacokinetics of non-deuterated oxcarbazepine and its active metabolite. It further explores the theoretical pharmacokinetic implications of deuteration and presents a hypothetical experimental protocol for a comparative clinical trial.

Pharmacokinetics of Non-Deuterated Oxcarbazepine and its Active Metabolite, Licarbazepine (MHD)

Oxcarbazepine functions as a prodrug, with its clinical efficacy primarily attributed to its active metabolite, licarbazepine (MHD). Following oral administration, oxcarbazepine is almost completely absorbed (>95%) and rapidly reduced by cytosolic reductases in the liver to MHD.[1][2] The parent drug has a short half-life of approximately 1 to 5 hours, while the active metabolite MHD has a significantly longer half-life of 7 to 20 hours in healthy volunteers.[2][3] This longer half-life of MHD is responsible for the sustained therapeutic effect of oxcarbazepine.

The peak plasma concentration (Cmax) of oxcarbazepine is reached within 1-3 hours, whereas the Cmax of MHD is observed between 4-12 hours after a single dose.[2] At steady state, the peak of MHD occurs approximately 2-4 hours after drug intake.[3] The plasma protein binding of MHD is relatively low at about 40%.[3]

The metabolism of oxcarbazepine to MHD is the primary metabolic pathway.[1] A minor portion of MHD is further metabolized through oxidation to the inactive dihydroxy derivative (DHD) and through glucuronidation before renal excretion.[1][4]

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters for non-deuterated oxcarbazepine and its active metabolite, licarbazepine (MHD), in healthy adult subjects.

| Parameter | Oxcarbazepine | Licarbazepine (MHD) | Reference(s) |

| Bioavailability | >95% | - | [2][3] |

| Time to Peak (Tmax) | 1-3 hours (single dose) | 4-12 hours (single dose); 2-4 hours (steady state) | [2][3] |

| Half-life (t½) | 1-5 hours | 7-20 hours | [2][3] |

| Plasma Protein Binding | ~59% | ~40% | [3][5] |

| Volume of Distribution (Vd) | 0.3-0.8 L/kg | - | [6] |

| Primary Route of Elimination | Metabolism | Renal excretion (as unchanged drug and glucuronide conjugate) | [1][7] |

Metabolic Pathway of Oxcarbazepine

The metabolic conversion of oxcarbazepine is a critical aspect of its pharmacology. The primary pathway involves the reduction of the keto group at the 10-position to a hydroxyl group, forming the active metabolite licarbazepine (MHD). This reaction is catalyzed by cytosolic arylketone reductases.[1] MHD is then primarily eliminated through glucuronidation and subsequent renal excretion. A minor pathway involves the oxidation of MHD to the inactive 10,11-dihydroxy derivative (DHD).[4]

Metabolic pathway of oxcarbazepine.

Theoretical Impact of Deuteration on Oxcarbazepine Pharmacokinetics

Deuteration, the substitution of hydrogen with its heavier isotope deuterium, can significantly alter the metabolic rate of a drug. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a higher energy requirement for its cleavage. This phenomenon, known as the kinetic isotope effect (KIE), can slow down metabolic processes that involve the breaking of a C-H bond.

For oxcarbazepine, strategic deuteration at or near the site of metabolism could potentially lead to:

-

Reduced Rate of Metabolism: Deuteration at the 10-position could slow the reduction of oxcarbazepine to MHD. This would likely result in a longer half-life and higher plasma concentrations of the parent drug.

-

Altered Metabolite Profile: A slower conversion to MHD might lead to a different ratio of parent drug to metabolite. If the formation of MHD is the rate-limiting step in its clearance, deuteration could lead to lower overall exposure to MHD. Conversely, if deuteration occurs at a site on the MHD molecule that is susceptible to further metabolism (e.g., oxidation to DHD), it could prolong the half-life of the active metabolite itself.

-

Improved Pharmacokinetic Profile: A slower rate of metabolism could potentially lead to a longer duration of action, allowing for less frequent dosing. It might also result in a more favorable side-effect profile by reducing the formation of certain metabolites or by lowering the peak plasma concentrations (Cmax) of the parent drug or its metabolites.

-

Increased Bioavailability: While oxcarbazepine already has high bioavailability, deuteration could potentially reduce first-pass metabolism, further increasing the amount of drug that reaches systemic circulation.

Hypothetical Experimental Protocol for a Comparative Pharmacokinetic Study

To definitively assess the impact of deuteration on oxcarbazepine's pharmacokinetics, a randomized, double-blind, two-period crossover study in healthy volunteers would be the gold standard.

Study Title: A Phase 1, Randomized, Double-Blind, Two-Period Crossover Study to Evaluate the Pharmacokinetics and Safety of Deuterated Oxcarbazepine Compared to Non-Deuterated Oxcarbazepine in Healthy Adult Subjects.

Objectives:

-

Primary: To compare the single-dose pharmacokinetic profiles of deuterated oxcarbazepine and non-deuterated oxcarbazepine.

-

Secondary: To assess the safety and tolerability of a single oral dose of deuterated oxcarbazepine.

Study Population: Healthy male and female volunteers, aged 18-55 years.

Study Design:

-

Period 1: Subjects will be randomized to receive a single oral dose of either deuterated oxcarbazepine or non-deuterated oxcarbazepine.

-

Washout Period: A washout period of at least 14 days will separate the two treatment periods.

-

Period 2: Subjects will receive the alternate treatment.

Pharmacokinetic Sampling: Serial blood samples will be collected at pre-dose (0 hours) and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, 48, 72, and 96 hours post-dose in each period. Plasma concentrations of both oxcarbazepine and licarbazepine (MHD) will be determined using a validated LC-MS/MS method.

Pharmacokinetic Parameters: The following pharmacokinetic parameters will be calculated for both parent drug and metabolite: AUC0-t, AUC0-inf, Cmax, Tmax, t½, and clearance (CL/F).

Statistical Analysis: Analysis of variance (ANOVA) will be performed on the log-transformed pharmacokinetic parameters (AUC and Cmax) to determine the geometric mean ratios and 90% confidence intervals for deuterated versus non-deuterated oxcarbazepine.

Safety Assessments: Safety will be monitored through the recording of adverse events, clinical laboratory tests, vital signs, and 12-lead ECGs.

Hypothetical clinical trial workflow.

Conclusion

While direct comparative data for deuterated versus non-deuterated oxcarbazepine is not currently available, the principles of the deuterium kinetic isotope effect suggest that deuteration could significantly alter the pharmacokinetic profile of oxcarbazepine. A well-designed clinical study, such as the one proposed in this whitepaper, would be necessary to quantify these effects and to determine if a deuterated version of oxcarbazepine could offer a therapeutic advantage over the existing non-deuterated formulation. Such an investigation would be of significant interest to researchers and drug development professionals in the field of neurology and antiepileptic therapy.

References

Methodological & Application

Application of Oxcarbazepine-d4 as an Internal Standard in LC-MS/MS Analysis for Therapeutic Drug Monitoring

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the use of Oxcarbazepine-d4 as an internal standard in the quantitative analysis of oxcarbazepine and its active metabolite, 10-hydroxycarbazepine (MHD), in human plasma and serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is crucial for therapeutic drug monitoring (TDM) to ensure optimal dosing and minimize toxicity in patients undergoing treatment for epilepsy.[1][2][3][4]

Introduction

Oxcarbazepine is an anticonvulsant drug used in the management of seizures.[1][3] It is a prodrug that is rapidly and extensively metabolized to its pharmacologically active 10-monohydroxy derivative (MHD), also known as licarbazepine.[2][3][4] Therapeutic drug monitoring of both oxcarbazepine and MHD is essential for optimizing treatment efficacy and reducing the risk of adverse effects.[1]

LC-MS/MS has become the gold standard for the quantification of drugs and their metabolites in biological matrices due to its high sensitivity, specificity, and robustness.[1][5][6] The use of a stable isotope-labeled internal standard, such as this compound, is critical for accurate and precise quantification.[7][8] Deuterated internal standards are chemically almost identical to the analyte, ensuring they co-elute and experience similar ionization effects, thereby compensating for variations during sample preparation and analysis.[7][9][10]

This application note details a validated LC-MS/MS method for the simultaneous determination of oxcarbazepine and MHD in human plasma/serum, employing this compound as the internal standard.

Experimental Protocols

Materials and Reagents

-

Analytes and Internal Standard: Oxcarbazepine, 10-hydroxycarbazepine (MHD), and this compound.

-

Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), and Deionized water.

-

Biological Matrix: Human plasma or serum.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and efficient method for extracting oxcarbazepine and its metabolites from plasma or serum samples.[11][12][13]

-

To 50 µL of plasma/serum sample in a microcentrifuge tube, add 100 µL of the internal standard working solution (this compound in acetonitrile).[14]

-

Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.[14]

-

Centrifuge the tubes at a high speed (e.g., 12,000 rpm) for 10 minutes to pellet the precipitated proteins.[14]

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.[14]

Liquid Chromatography (LC) Conditions

The chromatographic separation is typically achieved on a C18 reversed-phase column.

| Parameter | Condition |

| Column | Waters XBridge BEH C18 (2.5 µm, 2.1 x 50 mm) or equivalent.[1] |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Methanol |

| Elution | Isocratic elution with 50:50 (v:v) A:B.[1] |

| Flow Rate | 0.5 mL/min.[11][12][13] |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Run Time | Approximately 2.0 minutes.[1] |

Mass Spectrometry (MS/MS) Conditions

Detection is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in the positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification.

| Parameter | Oxcarbazepine (OXC) | 10-hydroxycarbazepine (MHD) | This compound (IS) |

| Ionization Mode | ESI Positive | ESI Positive | ESI Positive |

| MRM Transition (m/z) | 253.2 → 208.1[1] | 255.2 → 237.1[1] | 257.2 → 212.1[1] |

| MS³ Transition (m/z) | 253.2→208.1→180.2[1] | 255.2→237.1→194.1[1] | 257.2→212.1→184.2[1] |

Note: MS³ transitions can provide enhanced specificity.[1]

Quantitative Data Summary

The following tables summarize the performance characteristics of the described LC-MS/MS method, compiled from various validated studies.

Table 1: Calibration Curve and Linearity

| Analyte | Matrix | Calibration Range | Correlation Coefficient (r²) |

| Oxcarbazepine (OXC) | Serum | 25 - 1600 ng/mL[1] | > 0.99[1] |

| 10-hydroxycarbazepine (MHD) | Serum | 0.5 - 32 µg/mL[1] | > 0.99[1] |

| Oxcarbazepine (OXC) | Plasma | 0.02 - 10 µg/mL[11][12][13] | Not Specified |

| 10-hydroxycarbazepine (MHD) | Plasma | 0.1 - 50 µg/mL[11][12][13] | Not Specified |

Table 2: Precision and Accuracy

| Analyte | QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) |

| Oxcarbazepine (OXC) | Low, Mid, High | < 10.5%[1] | < 10.5%[1] | -6.8% to <10.5%[1] |

| 10-hydroxycarbazepine (MHD) | Low, Mid, High | < 10.5%[1] | < 10.5%[1] | -6.8% to <10.5%[1] |

Validation data indicates that the method is reproducible and reliable, with precision and accuracy values well within the accepted limits of ±15% for bioanalytical methods.[1][11][12]

Visualizations

Experimental Workflow

Caption: LC-MS/MS workflow for Oxcarbazepine analysis.

Logical Relationship of Analytes

Caption: Roles of analytes and internal standard.

References

- 1. mdpi.com [mdpi.com]

- 2. Quantification of Oxcarbazepine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]

- 3. Quantification of Oxcarbazepine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Comparison of oxcarbazepine metabolite concentrations measured by EMIT-based Siemens Viva-ProE® system and LC-MS/MS in Chinese patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. texilajournal.com [texilajournal.com]

- 8. benchchem.com [benchchem.com]

- 9. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]

- 10. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 11. LC-MS-MS Determination of Oxcarbazepine and an Active Metabolite in Human Plasma for Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [PDF] LC-MS-MS Determination of Oxcarbazepine and an Active Metabolite in Human Plasma for Clinical Application. | Semantic Scholar [semanticscholar.org]

- 13. LC–MS-MS Determination of Oxcarbazepine and an Active Metabolite in Human Plasma for Clinical Application | CoLab [colab.ws]

- 14. documents.thermofisher.com [documents.thermofisher.com]

Application Notes and Protocols for Oxcarbazepine-d4 Solution Preparation

Introduction

Oxcarbazepine-d4 is the deuterated form of Oxcarbazepine, an anticonvulsant drug used in the treatment of epilepsy.[1] As a stable isotope-labeled internal standard, this compound is crucial for quantitative bioanalytical studies, such as mass spectrometry-based assays, to ensure accuracy and precision.[1] Proper preparation of stock and working solutions is a critical first step for reliable experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of this compound solutions for research purposes.

Quantitative Data Summary

The following tables summarize the key quantitative information for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₈D₄N₂O₂ | [2] |

| Molecular Weight | 256.29 g/mol | [2] |

| Appearance | White to pale orange solid | [2] |

| Purity (HPLC) | ≥97% | [2] |

| Storage Temperature | -20°C | [2][3][4] |

| Stability (Solid) | ≥4 years at -20°C | [3] |

Table 2: Solubility Data for Oxcarbazepine

| Solvent | Solubility | Source |

| Dimethylformamide (DMF) | ~20 mg/mL | [3] |

| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL | [3] |

| Methanol | Slightly soluble | [2][5] |

| Chloroform | Slightly soluble | [2][5] |

| Dichloromethane | Slightly soluble | [5] |

| Acetone | Slightly soluble | [5] |

| Ethanol | Practically insoluble | [5] |

| Water | Practically insoluble | [5] |

| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | [3] |

Experimental Protocols

Preparation of this compound Stock Solution (1 mg/mL)

This protocol describes the preparation of a 1 mg/mL stock solution of this compound in a suitable organic solvent.

Materials:

-

This compound (solid)

-

Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), HPLC grade or higher

-

Calibrated analytical balance

-

Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)

-

Micropipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Sonicator (optional)

-

Amber glass vials for storage

Procedure:

-

Equilibration: Allow the vial of solid this compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.

-

Weighing: Accurately weigh a precise amount of this compound (e.g., 1 mg) using a calibrated analytical balance.

-

Dissolution: Transfer the weighed solid into a Class A volumetric flask. Add a small amount of the chosen solvent (DMF or DMSO) to dissolve the solid.

-

Mixing: Gently swirl the flask or vortex briefly to aid dissolution. If necessary, sonicate for 5-10 minutes to ensure complete dissolution.

-

Volume Adjustment: Once the solid is completely dissolved, add the solvent to the final volume mark on the volumetric flask.

-

Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

-

Storage: Transfer the stock solution into a clearly labeled amber glass vial. Store at -20°C. Aqueous solutions are not recommended for storage for more than one day.[3]

Preparation of this compound Working Solutions

This protocol outlines the preparation of working solutions from the 1 mg/mL stock solution for use in analytical methods such as HPLC or LC-MS/MS.

Materials:

-

This compound stock solution (1 mg/mL)

-

Appropriate diluent (e.g., mobile phase for HPLC, methanol, or acetonitrile)

-

Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)

-

Micropipettes and sterile, filtered pipette tips

-

Vortex mixer

Procedure:

-

Thawing: Remove the stock solution from the -20°C freezer and allow it to thaw completely at room temperature.

-

Homogenization: Vortex the stock solution briefly to ensure it is well-mixed.

-

Serial Dilution: Perform serial dilutions of the stock solution to achieve the desired final concentrations for your working solutions. For example, to prepare a 10 µg/mL working solution from a 1 mg/mL stock:

-